molecular formula C14H30N2O4 B14402994 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane CAS No. 85726-93-8

4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane

Cat. No.: B14402994
CAS No.: 85726-93-8
M. Wt: 290.40 g/mol
InChI Key: VZOYQNCPKYWDED-UHFFFAOYSA-N
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Description

4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane is a macrocyclic ligand known for its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of appropriate diethanolamine derivatives with ethylene glycol dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the macrocyclic structure. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound’s macrocyclic structure allows it to form stable complexes with metal ions, which can be studied using techniques such as NMR spectroscopy and potentiometric titration .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include metal salts (e.g., lithium, sodium, potassium), oxidizing agents, and various solvents such as methanol, acetonitrile, and dimethylformamide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from reactions involving this compound are typically metal complexes. These complexes can exhibit different properties depending on the metal ion involved and the reaction conditions. For example, complexes with lithium, sodium, and potassium ions have been studied for their stability and stereochemistry .

Scientific Research Applications

4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane has several scientific research applications:

Mechanism of Action

The mechanism by which 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The macrocyclic structure provides a cavity that can encapsulate metal ions, leading to the formation of highly stable complexes. The stability of these complexes is influenced by factors such as the size and charge of the metal ion, as well as the nature of the solvent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its specific macrocyclic structure, which provides a balance between flexibility and rigidity. This allows it to form stable complexes with a wide range of metal ions, making it a versatile ligand for various applications .

Properties

CAS No.

85726-93-8

Molecular Formula

C14H30N2O4

Molecular Weight

290.40 g/mol

IUPAC Name

4,10-bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane

InChI

InChI=1S/C14H30N2O4/c1-17-9-3-15-5-11-19-13-7-16(4-10-18-2)8-14-20-12-6-15/h3-14H2,1-2H3

InChI Key

VZOYQNCPKYWDED-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCOCCN(CCOCC1)CCOC

Origin of Product

United States

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